Cas no 59724-83-3 (2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid)

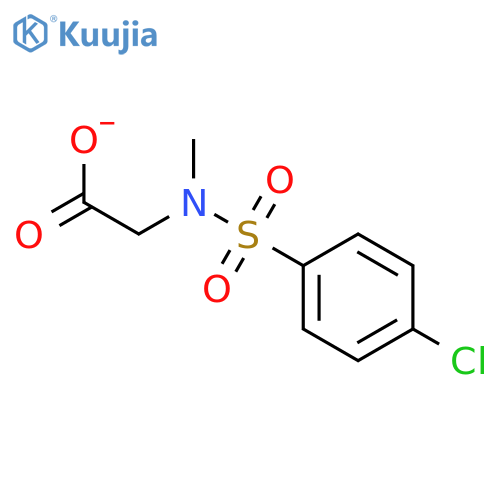

59724-83-3 structure

商品名:2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid

CAS番号:59724-83-3

MF:C9H10ClNO4S

メガワット:263.698000431061

MDL:MFCD02813984

CID:950575

2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid 化学的及び物理的性質

名前と識別子

-

- (4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID

- 4-CHLORO-N-(PHENOXY-PHENYL-METHYLENE)BENZENESULFONAMIDE

- AC1LU69S

- AG-E-62105

- CTK4E8796

- N-p-Chlor-benzolsulfonyl-benzimidsaeure-phenylester

- N-p-chlorobenzenesulfonyl-sarcosine

- Oprea1_315296

- 2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid

-

- MDL: MFCD02813984

計算された属性

- せいみつぶんしりょう: 261.99417

じっけんとくせい

- PSA: 77.51

2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB379872-5g |

N-[(4-Chlorophenyl)sulfonyl]-N-methylglycine; . |

59724-83-3 | 5g |

€527.50 | 2024-07-24 | ||

| TRC | M103698-500mg |

2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid |

59724-83-3 | 500mg |

$ 320.00 | 2022-06-04 | ||

| 1PlusChem | 1P00EJAM-5g |

(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |

59724-83-3 | 95% | 5g |

$391.00 | 2025-02-27 | |

| 1PlusChem | 1P00EJAM-500mg |

(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |

59724-83-3 | 95% | 500mg |

$149.00 | 2025-02-27 | |

| 1PlusChem | 1P00EJAM-1g |

(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |

59724-83-3 | 95% | 1g |

$180.00 | 2025-02-27 | |

| 1PlusChem | 1P00EJAM-250mg |

(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |

59724-83-3 | 95% | 250mg |

$107.00 | 2025-02-27 | |

| 1PlusChem | 1P00EJAM-2.5g |

(4-CHLORO-BENZENESULFONYL)-METHYL-AMINO]-ACETIC ACID |

59724-83-3 | 95% | 2.5g |

$260.00 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288816-100mg |

2-(N-Methyl4-chlorobenzenesulfonamido)acetic acid |

59724-83-3 | 97% | 100mg |

¥1572.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288816-5g |

2-(N-Methyl4-chlorobenzenesulfonamido)acetic acid |

59724-83-3 | 97% | 5g |

¥12150.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288816-500mg |

2-(N-Methyl4-chlorobenzenesulfonamido)acetic acid |

59724-83-3 | 97% | 500mg |

¥3585.00 | 2024-05-07 |

2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

59724-83-3 (2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 61389-26-2(Lignoceric Acid-d4)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:59724-83-3)2-(N-Methyl4-chlorobenzenesulfonamido)acetic Acid

清らかである:99%

はかる:1g

価格 ($):154.0